molecular formula C19H19N3S B11068940 N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

Cat. No.: B11068940
M. Wt: 321.4 g/mol
InChI Key: SAXWXDNQKBOCKV-VZCXRCSSSA-N
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Description

N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-ethylbenzaldehyde, allylamine, and 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired thiazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated thiazole derivatives .

Scientific Research Applications

N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ALLYL-4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)-N-(2-PYRIDYL)AMINE
  • N-(3-ALLYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)-N-(2-PYRIDYL)AMINE

Uniqueness

N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C19H19N3S

Molecular Weight

321.4 g/mol

IUPAC Name

(Z)-4-(4-ethylphenyl)-3-prop-2-enyl-N-pyridin-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H19N3S/c1-3-13-22-17(16-10-8-15(4-2)9-11-16)14-23-19(22)21-18-7-5-6-12-20-18/h3,5-12,14H,1,4,13H2,2H3/b21-19-

InChI Key

SAXWXDNQKBOCKV-VZCXRCSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2CC=C

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2CC=C

Origin of Product

United States

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